molecular formula C31H29BO2 B3338621 4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane CAS No. 1260032-45-8

4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B3338621
CAS No.: 1260032-45-8
M. Wt: 444.4 g/mol
InChI Key: DFOHBZPAVOZPOY-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane ( 1260032-45-8) is a high-value boronic ester pinacol ester derivative that serves as a crucial building block in organic synthesis and materials science . With a molecular formula of C31H29BO2 and a molecular weight of 444.37 g/mol, this compound is designed for the construction of complex organic frameworks through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . The 9-phenyl-9H-fluorene moiety acts as a bulky, rigid substituent, which is instrumental in the development of advanced organic materials. The primary research applications of this compound are in the design and synthesis of novel organic electronic materials. Its molecular structure makes it particularly valuable for creating organic light-emitting diodes (OLEDs), where it can be used to build host or emitter materials for highly efficient devices . The compound should be handled with care and stored under an inert atmosphere at room temperature to maintain its stability and reactivity . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(9-phenylfluoren-9-yl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29BO2/c1-29(2)30(3,4)34-32(33-29)24-16-12-15-23(21-24)31(22-13-6-5-7-14-22)27-19-10-8-17-25(27)26-18-9-11-20-28(26)31/h5-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOHBZPAVOZPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260032-45-8
Record name 4,4,5,5-tetramethyl-2-(3-(9-phenyl-9H-fluoren-9-yl)phenyl)-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Fluorene Derivative: The initial step involves the synthesis of the 9-phenyl-9H-fluorene derivative. This can be achieved through Friedel-Crafts alkylation of fluorene with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Borylation: The next step is the borylation of the phenyl group. This is commonly done using a palladium-catalyzed cross-coupling reaction between the aryl halide (derived from the fluorene derivative) and bis(pinacolato)diboron under basic conditions.

    Cyclization: Finally, the cyclization to form the dioxaborolane ring is achieved by reacting the borylated intermediate with pinacol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and catalyst concentration.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl and fluorene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Simpler boron compounds such as boranes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane serves as a key intermediate in organic synthesis. Its unique boron functionality allows it to participate in:

  • Cross-Coupling Reactions : Acts as a coupling partner in Suzuki-Miyaura reactions for the formation of biaryl compounds.
Reaction TypeRole of Dioxaborolane
Suzuki CouplingActs as a boron source for aryl coupling
Sonogashira ReactionParticipates in the formation of alkynes

Materials Science

This compound is utilized in the development of advanced materials due to its photophysical properties:

  • Fluorescent Materials : Exhibits strong fluorescence properties making it suitable for use in organic light-emitting diodes (OLEDs).
PropertyApplication
FluorescenceOLEDs and light-emitting devices
Thermal StabilityHigh-performance materials

Medicinal Chemistry

In medicinal chemistry, compounds like this compound are investigated for their potential therapeutic applications:

  • Anticancer Agents : Research indicates that certain derivatives can exhibit cytotoxic activity against cancer cell lines.
Study FocusFindings
CytotoxicityPotential against various cancer types
Mechanism of ActionInvolvement in apoptosis pathways

Case Studies and Research Findings

Numerous studies have documented the effectiveness and versatility of this compound:

  • Fluorescent Sensor Development :
    • A study demonstrated the use of dioxaborolane derivatives as fluorescent sensors for detecting specific ions in biological systems.
  • Drug Development :
    • Research highlighted its role in synthesizing novel anticancer agents that target specific cellular pathways.
  • Material Fabrication :
    • Investigations into its use in creating polymer composites that enhance mechanical properties while maintaining lightweight characteristics.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane exerts its effects involves:

    Molecular Targets: The boron atom interacts with various nucleophiles, facilitating the formation of new bonds.

    Pathways Involved: In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, catalyzed by palladium complexes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Alkyl Chains (e.g., dihexyl, dioctyl): Improve solubility in nonpolar solvents, facilitating polymer synthesis . Aromatic Groups (e.g., phenyl, diphenyl): Enhance thermal stability and π-conjugation, critical for OLED efficiency . Boronate Position: 2,7-Diboronate derivatives (e.g., ) enable polymerization, whereas mono-boronate compounds (e.g., ) are used for small-molecule synthesis.

Reactivity Differences: Steric hindrance from bulky substituents (e.g., diphenyl) slows Suzuki coupling kinetics but improves regioselectivity . However, notes that tetramethyl dioxaborolane derivatives exhibit lower reactivity unrelated to steric factors, possibly due to electronic effects .

Optoelectronic Performance

  • The 9-phenyl substituent improves charge transport in OLEDs due to extended conjugation .
  • Dioctyl derivatives (e.g., ) show superior film-forming properties in polymer-based devices.

Biological Activity

4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane, commonly referred to as a dioxaborolane derivative, is a compound with significant potential in various biological applications due to its unique structural properties and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

  • Molecular Formula : C31H29BO2
  • Molecular Weight : 444.37 g/mol
  • CAS Number : 1260032-45-8

Structural Characteristics

The compound features a dioxaborolane core that is substituted with phenyl and fluorene groups. This structural configuration is believed to influence its biological activity by enhancing solubility and reactivity.

The biological activity of dioxaborolanes is largely attributed to their ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : Dioxaborolanes can act as inhibitors of specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular functions and signaling pathways.
  • Fluorescent Properties : The fluorene moiety contributes to the compound's fluorescent characteristics, which can be utilized in bioimaging and sensing applications.

Therapeutic Applications

Research indicates several promising therapeutic applications for this compound:

  • Cancer Therapy : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through its interaction with specific cellular pathways.
  • Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its use as an antimicrobial agent.
  • Sensor Development : Its fluorescent properties make it suitable for developing sensors for detecting biological molecules.

Case Studies

  • Inhibition of Cancer Cell Lines :
    A study evaluated the effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting effective anti-cancer properties.
  • Antimicrobial Efficacy :
    In vitro tests demonstrated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an antimicrobial agent.

Data Table

Biological ActivityObserved EffectsReference
Anti-CancerReduced cell viability in cancer cell lines
AntimicrobialInhibition of bacterial growth
Fluorescent SensorEffective in detecting biomolecules

Q & A

Basic Research Questions

Q. How is 4,4,5,5-tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane synthesized, and what experimental conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A protocol involves:

Lithiation : Reacting a brominated fluorene derivative with n-butyllithium at low temperatures (-78°C) in tetrahydrofuran (THF) to generate a reactive intermediate .

Borylation : Adding 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the lithiated intermediate, followed by stirring at -78°C and warming to room temperature .

Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate) or recrystallization (methanol/acetone) yields pure product .

  • Key Variables : Temperature control during lithiation, stoichiometric ratios of boronate ester, and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. What characterization techniques confirm the structural integrity of this borolane derivative?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and boronate ester peaks (e.g., ¹¹B NMR for boron coordination) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., B-O ≈ 1.36–1.39 Å) and confirms steric effects from tetramethyl groups .
  • HPLC : Purity assessment (>98% by retention time comparison) .

Q. How should this compound be stored to prevent degradation, and what handling precautions are necessary?

  • Methodological Answer :

  • Storage : In airtight containers under inert gas (Ar) at -20°C to prevent hydrolysis of the boronate ester .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid exposure to moisture and protic solvents .

Advanced Research Questions

Q. What role does this compound play in chain-growth polymerization for polyfluorene synthesis?

  • Methodological Answer :

  • Mechanism : Acts as a monomer in palladium-catalyzed Suzuki-Miyaura polymerization. Initiators like tBu₃PPd(Ph)Br enable controlled chain growth, producing polyfluorenes with narrow polydispersity (Đ < 1.2) .
  • Optimization : Molecular weight (Mn ≈ 5,000–10,000 g/mol) is tuned by adjusting monomer-to-initiator ratios .
  • End-Functionalization : Introduce dyes (e.g., perylene monoimide) via terminators for energy-transfer applications .

Q. How do substituents on the fluorene core influence cross-coupling efficiency in biaryl synthesis?

  • Methodological Answer :

  • Steric Effects : Bulky 9-phenyl groups reduce coupling yields due to hindered Pd coordination. Use bulky ligands (e.g., SPhos) to mitigate this .
  • Electronic Effects : Electron-withdrawing substituents on the aryl halide partner accelerate oxidative addition to Pd(0) .
  • Validation : Compare yields using substituent-varied substrates (e.g., 3-nitrophenyl vs. 4-methoxyphenyl) under identical conditions .

Q. How can discrepancies in reaction yields between batch syntheses be systematically analyzed?

  • Methodological Answer :

  • Troubleshooting Workflow :

Catalyst Screening : Test Pd sources (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) .

Oxygen/Moisture Control : Use Karl Fischer titration to trace H₂O levels in solvents .

Byproduct Identification : LC-MS or GC-MS to detect proto-debromination or homocoupling side products .

Q. What strategies enhance the quantum yield of OLED materials derived from this borolane monomer?

  • Methodological Answer :

  • Energy Transfer : Incorporate dye-terminated polyfluorenes (e.g., perylene monoimide) to shift emission to red/NIR (Φ up to 84%) .
  • Morphology Control : Use amphiphilic block copolymers (e.g., PEG-polyfluorene) to form nanoparticles (25–50 nm) with reduced aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane

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